Product packaging for 5-Methylthiopentanaldoxime(Cat. No.:)

5-Methylthiopentanaldoxime

Cat. No.: B1264075
M. Wt: 147.24 g/mol
InChI Key: KNFFJJFEYQLINT-FNORWQNLSA-N
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Description

Contextualization within Organosulfur Chemistry and Oxime Chemistry

The chemical structure of 5-Methylthiopentanaldoxime features two key functional groups: a thioether and an oxime. Understanding the significance of these moieties in their respective chemical fields is crucial to appreciating the compound's scientific relevance.

The thioether (or sulfide) functional group, characterized by a C-S-C bond, is a cornerstone of organosulfur chemistry. taylorandfrancis.com Organosulfur compounds are vital in medicinal and agricultural chemistry. taylorandfrancis.com The thioether moiety, in particular, is present in a wide array of pharmaceuticals and agrochemicals due to its contribution to the biological activity of the molecule. taylorandfrancis.comchemrevlett.com Research has shown that the inclusion of a thioether can influence a molecule's pharmacokinetic properties. researchgate.net

The reactivity of thioethers differs from their oxygen analogs (ethers); the sulfur atom is less electronegative and larger than oxygen, making thioethers more reactive. wiley.com They can be oxidized to form sulfoxides and sulfones, which can introduce new properties to the molecule. wiley.com Over 30 drugs approved by the U.S. Food and Drug Administration (FDA) feature a thioether group, highlighting its importance in drug design. chemrevlett.comtandfonline.com

Table 1: Examples of Thioether-Containing Compounds in Applied Chemistry

Compound Name Application Area Function/Use
Aldicarb Agrochemical Controls various insects taylorandfrancis.com
Chlorbenside Agrochemical Controls mites and ticks taylorandfrancis.com
Ethiofencarb Agrochemical Controls aphids taylorandfrancis.com

This table is generated based on information from the text.

The oxime functional group (C=N-OH) is a versatile and significant feature in both organic synthesis and biochemistry. rsc.orgnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org Depending on the starting carbonyl compound, they are classified as aldoximes (from aldehydes) or ketoximes (from ketones). numberanalytics.comtaylorandfrancis.com

In organic synthesis, oximes serve as crucial intermediates for creating more complex molecules. numberanalytics.com They can be readily converted into other functional groups such as amines, nitriles, and amides. numberanalytics.combritannica.com For instance, the large-scale industrial production of nylon-6 involves the transformation of cyclohexanone (B45756) oxime into caprolactam. britannica.com Oximes are also used as precursors for generating iminyl radicals, which are valuable in the synthesis of nitrogen-containing heterocyclic compounds. rsc.org In biochemistry, oxime-containing compounds are found in nature and have diverse biological activities. taylorandfrancis.com They are also used as ligands that can chelate metal ions and as antidotes for nerve agents. wikipedia.org

Table 2: Applications of the Oxime Functional Group

Application Area Description
Organic Synthesis Intermediates for synthesizing amines, nitriles, and amides. numberanalytics.combritannica.com
Industrial Chemistry Precursor for caprolactam, the monomer for nylon 6. britannica.com
Radical Chemistry Precursors for iminyl radicals used in synthesizing heterocycles. rsc.org
Coordination Chemistry Used as ligands and sequestering agents for metal ions. wikipedia.org
Pharmacology Used as antidotes for nerve agent poisoning. wikipedia.org
Food Science Perillartine, an oxime, is used as an artificial sweetener. wikipedia.org

This table is generated based on information from the text.

Overview of Research Trajectories for the Compound

Academic research on this compound is predominantly focused on its function as a metabolic intermediate in the biosynthesis of aliphatic glucosinolates in plants. nih.gov Studies have identified it as the product of the enzymatic conversion of dihomomethionine (B12077338), a reaction catalyzed by the cytochrome P450 enzyme CYP79F1. nih.gov

The primary research trajectory follows its path in plant biochemistry:

Biosynthetic Pathway Elucidation: A significant body of research has aimed to map the precise steps of glucosinolate formation. In Arabidopsis thaliana, this compound is the precursor to major glucosinolates like 4-methylthiobutylglucosinolate (B1231797). nih.gov

Enzyme Function and Regulation: Studies investigate the enzymes that metabolize this compound. For example, the cytochrome P450 monooxygenase CYP83A1 is known to act upon this compound. frontiersin.orgresearchgate.net Research on mutants lacking this enzyme, such as cyp83a1, shows an accumulation of this compound, which can be potentially toxic to the plant. frontiersin.orgresearchgate.net

Plant Defense and Development: The glucosinolate pathway, in which this compound is an intermediate, is integral to plant defense against pathogens and herbivores. frontiersin.org Research has shown that mutations affecting this pathway can alter a plant's resistance to diseases like powdery mildew. frontiersin.orgresearchgate.net Furthermore, disruption of the pathway, as seen in transgenic plants with suppressed CYP79F1, leads to reduced glucosinolate content and significant morphological changes, such as the loss of apical dominance. nih.gov

Table 3: Summary of Key Research Findings on this compound

Research Focus Key Finding Organism/System Studied
Biosynthesis This compound is formed from dihomomethionine by the enzyme CYP79F1. nih.gov Recombinant CYP79F1 expressed in E. coli nih.gov
Metabolic Role It is a precursor to 4-methylthiobutylglucosinolate and other glucosinolates. nih.gov Arabidopsis thaliana, Brassica sp. nih.gov
Enzyme Interaction It is a substrate for the enzyme CYP83A1. frontiersin.orgresearchgate.net Arabidopsis thaliana frontiersin.orgresearchgate.net
Genetic Studies cyp83a1 mutants accumulate this compound and show increased disease resistance. frontiersin.orgresearchgate.net Arabidopsis thaliana frontiersin.orgresearchgate.net
Developmental Impact Suppression of its biosynthetic pathway leads to reduced aliphatic glucosinolates and altered plant morphology. nih.gov Transgenic Arabidopsis thaliana nih.gov

This table is generated based on information from the text.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NOS B1264075 5-Methylthiopentanaldoxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

(NE)-N-(5-methylsulfanylpentylidene)hydroxylamine

InChI

InChI=1S/C6H13NOS/c1-9-6-4-2-3-5-7-8/h5,8H,2-4,6H2,1H3/b7-5+

InChI Key

KNFFJJFEYQLINT-FNORWQNLSA-N

SMILES

CSCCCCC=NO

Isomeric SMILES

CSCCCC/C=N/O

Canonical SMILES

CSCCCCC=NO

Origin of Product

United States

Biological Occurrence and Metabolic Pathways of 5 Methylthiopentanaldoxime

Natural Occurrence and Distribution in Biological Systems

Presence in Arabidopsis thaliana and other Brassica species

5-Methylthiopentanaldoxime is a naturally occurring aldoxime found in members of the Brassicaceae family, most notably in the model organism Arabidopsis thaliana. nih.govmdpi.comelifesciences.org It also occurs in other Brassica species, such as oilseed rape (Brassica napus). oup.comopen.ac.uk The presence and concentration of this compound can vary between different species and even between different tissues within the same plant. mdpi.com For instance, in Brassica napus, glucosinolate concentrations, for which this compound is a precursor, are higher in the seeds than in the leaves. mdpi.com

The existence of natural genetic variation within Arabidopsis thaliana populations leads to differences in the profiles of secondary metabolites, including the downstream products of this compound. elifesciences.orgresearchgate.netnih.govnih.gov This variation is influenced by a range of genes that control the biosynthesis of these defensive compounds. elifesciences.orgnih.gov

Role as a Precursor Metabolite in Plant Secondary Metabolism

This compound serves as a crucial intermediate in the biosynthesis of aliphatic glucosinolates, a major class of plant secondary metabolites. nih.govwikipedia.orgmdpi.comviper.ac.in These sulfur-containing compounds are integral to the plant's defense mechanisms against pests and pathogens. genome.jpgenome.jp Specifically, this compound is the precursor to some of the most abundant glucosinolates in the leaves of A. thaliana, namely 4-methylthiobutylglucosinolate (B1231797) and 4-methylsulfinylbutylglucosinolate. nih.govresearchgate.netresearchgate.net

The biosynthesis of glucosinolates is a multi-step process, and this compound sits (B43327) at a key juncture in this pathway. researchgate.netresearchgate.net Its formation from chain-elongated methionine homologues is a committed step towards the production of a specific subset of aliphatic glucosinolates. nih.govresearchgate.net The accumulation of this compound can occur in mutants where the subsequent enzymatic step is blocked, highlighting its position as a key metabolic intermediate. frontiersin.orgharvard.edu

Biosynthesis Pathways and Enzymatic Mechanisms

Cytochrome P450 Enzymes in Aldoxime Formation (e.g., CYP79F1)

The formation of this compound is catalyzed by a specific family of cytochrome P450 enzymes known as the CYP79 family. encyclopedia.pub In Arabidopsis thaliana, the enzyme CYP79F1 is responsible for the conversion of chain-elongated methionine derivatives into their corresponding aldoximes. nih.govresearchgate.netwiley.com

Recombinant CYP79F1 has been shown to metabolize dihomomethionine (B12077338) to produce this compound. nih.govresearchgate.net This reaction is an oxidative decarboxylation, where the amino acid is converted to the aldoxime. oup.com Studies with transgenic A. thaliana that have a suppressed CYP79F1 function show a decrease in aliphatic glucosinolates and a buildup of the precursor, dihomomethionine, confirming the enzyme's role. nih.govresearchgate.netresearchgate.net While CYP79F1 can act on several short-chain elongated methionines, CYP79F2, a related enzyme, is specific for long-chain derivatives. encyclopedia.pubwiley.com

Conversion of Methionine Homologues to Aldoximes

The biosynthesis of this compound begins with the chain elongation of the amino acid methionine. researchgate.netresearchgate.net This process involves a series of enzymatic reactions that add methylene (B1212753) groups to the methionine side chain, creating homologues such as dihomomethionine. oup.comencyclopedia.pub

Once formed, dihomomethionine is the direct substrate for the enzyme CYP79F1, which catalyzes its conversion to this compound. nih.govuniprot.org This conversion is a critical step that channels the flow of metabolites into the glucosinolate pathway. researchgate.net The specificity of the CYP79 enzymes for different amino acid precursors is a key determinant of the diverse array of glucosinolates found in plants. researchgate.net

Subsequent Enzymatic Transformations to Glucosinolates (e.g., by CYP83A1, CYP83B1)

Following its synthesis, this compound is further metabolized in the glucosinolate biosynthetic pathway. The next step involves another set of cytochrome P450 enzymes, specifically from the CYP83 family. encyclopedia.pub In Arabidopsis, CYP83A1 is the primary enzyme that metabolizes aliphatic aldoximes like this compound. encyclopedia.pubnih.gov It converts the aldoxime into either a nitrile oxide or an aci-nitro compound. encyclopedia.pubigem.wiki

While both CYP83A1 and CYP83B1 can metabolize aldoximes, they have different substrate preferences. CYP83A1 is efficient in converting aliphatic aldoximes, whereas CYP83B1 has a higher affinity for indole-3-acetaldoxime, a precursor for indole (B1671886) glucosinolates. nih.govnih.govfrontiersin.org This demonstrates that these two enzymes are not redundant and have distinct roles in glucosinolate biosynthesis. nih.gov Mutants lacking CYP83A1 accumulate this compound, further confirming its role as the substrate for this enzyme. frontiersin.org The product of the CYP83A1-catalyzed reaction then undergoes further transformations, including conjugation to glutathione, to eventually form the final glucosinolate structure. encyclopedia.pubmdpi.com

Interactive Data Tables

Table 1: Enzymes in this compound Metabolism

EnzymeFamilyFunctionSubstrate(s)Product(s)Organism
CYP79F1 Cytochrome P450Aldoxime formationDihomomethionine, Trihomomethionine (B1262797)This compound, 6-MethylthiohexanaldoximeArabidopsis thaliana
CYP83A1 Cytochrome P450Oxime metabolismAliphatic aldoximes (e.g., this compound)Nitrile oxides or aci-nitro compoundsArabidopsis thaliana
CYP83B1 Cytochrome P450Oxime metabolismIndole-3-acetaldoxime, Aromatic aldoximesIndole-3-S-alkyl-thiohydroximateArabidopsis thaliana

Investigation of Biosynthetic Intermediates

The biosynthesis of glucosinolates, a class of natural plant products, involves a series of complex enzymatic reactions with aldoximes serving as key intermediates. nih.gov this compound is a central aldoxime intermediate in the pathway that produces aliphatic glucosinolates derived from chain-elongated methionine homologues. nih.govbac-lac.gc.ca

Research in Arabidopsis thaliana has been pivotal in elucidating this pathway. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP79F1. nih.gov This enzyme facilitates the N-hydroxylation of dihomomethionine, a chain-elongated derivative of methionine, to produce this compound. nih.gov The same enzyme also metabolizes trihomomethionine to form 6-methylthiohexanaldoxime. nih.gov

The general biosynthetic pathway for glucosinolates involves several key types of reactive intermediates, which include:

N-hydroxy amino acids

Aldoximes (such as this compound) bac-lac.gc.ca

Thiohydroximic acids bac-lac.gc.ca

Desulfoglucosinolates bac-lac.gc.ca

Following its formation, this compound is further metabolized by other enzymes. The cytochrome P450 monooxygenase CYP83A1 acts on aliphatic aldoximes like this compound, converting them into their corresponding nitrile oxides or other reactive species that proceed down the glucosinolate core pathway. nih.govnih.gov Consequently, mutations in the CYP83A1 gene lead to the accumulation of its substrate, this compound. researchgate.netfrontiersin.orgharvard.edu

The table below summarizes the direct biosynthetic step leading to this compound.

Table 1: Biosynthesis of this compound

Precursor Enzyme Product Plant Species

Metabolic Interconnections and Regulatory Mechanisms

The pathways producing specialized metabolites in plants are not isolated but form an intricate network. The metabolism of this compound is interconnected with other significant metabolic pathways, notably phenylpropanoid biosynthesis, and has a demonstrable impact on plant development.

Linkages with Phenylpropanoid Biosynthesis

A significant metabolic link exists between the biosynthesis of glucosinolates and phenylpropanoids. nih.gov Phenylpropanoids are a large class of metabolites derived from the amino acid phenylalanine, which are essential for plant growth, defense, and interaction with the environment. nih.govgenome.jp

Evidence for this metabolic cross-talk first emerged from the study of Arabidopsis mutants. Mutants with defects in glucosinolate biosynthesis, such as ref2 (which has a mutation in CYP83A1) and ref5 (with a mutation in CYP83B1), were found to have reduced levels of phenylpropanoid-derived compounds. nih.govnih.gov The accumulation of aldoxime intermediates in these mutants was identified as a cause for this repression. nih.gov

Specifically, the accumulation of aliphatic aldoximes (AAOx), a group that includes this compound, has been shown to repress phenylpropanoid production. biorxiv.org In cyp83a1 mutants, the buildup of this compound and other aliphatic oximes is linked to the observed reduction in phenylpropanoids. nih.govfrontiersin.org While the precise signaling mechanism is still under investigation, it is thought that aldoximes or their derivatives may act as signals that lead to the accelerated degradation of Phenylalanine Ammonia Lyase (PAL), a crucial enzyme at the entry point of the phenylpropanoid pathway. nih.gov This connection highlights a regulatory mechanism where the status of the glucosinolate pathway can directly influence the flux through the phenylpropanoid pathway. nih.govbiorxiv.org

Table 2: Impact of Glucosinolate Pathway Mutations on Phenylpropanoid Biosynthesis

Mutant Defective Enzyme Accumulated Intermediate(s) Effect on Phenylpropanoid Pathway
ref2 (cyp83a1) CYP83A1 This compound (and other aliphatic oximes) Repression

Impact on Plant Developmental Processes

Alterations in the metabolic flux leading to and from this compound have significant consequences for plant development. nih.gov This demonstrates that intermediates in specialized metabolic pathways can play roles beyond their immediate biosynthetic function, acting as signaling molecules that modulate growth and morphology. nih.govmdpi.com

Studies on transgenic A. thaliana with suppressed expression of the CYP79F1 gene provide a clear example. These plants have reduced levels of this compound and its downstream glucosinolate products, alongside a large accumulation of the precursor dihomomethionine. nih.gov This metabolic shift results in a distinct morphological phenotype characterized by a loss of apical dominance and the formation of numerous axillary shoots. nih.gov

Conversely, the accumulation of this compound, as seen in cyp83a1 loss-of-function mutants, is also associated with altered plant phenotypes, including changes in disease resistance. frontiersin.orgharvard.edu Furthermore, research on the developmental regulator BOLITA in A. thaliana showed that its overexpression causes severe developmental defects, including reduced organ size. mdpi.com Metabolomic analysis of these plants revealed a differential accumulation of glucosinolates, including this compound, linking the regulatory gene to the metabolic pathway and its ultimate impact on development. mdpi.com Glucosinolates as a class have been reported to play roles in various developmental processes, from root development and biomass accumulation to reproductive development. mdpi.com

Table 3: Developmental Effects of Altered this compound Metabolism

Genetic Modification Change in Metabolite Levels Resulting Developmental Impact
CYP79F1 Co-suppression Decreased this compound; Increased Dihomomethionine Loss of apical dominance, formation of multiple axillary shoots. nih.gov
cyp83a1 Mutation Increased this compound Altered disease resistance, potential for other pleiotropic effects. frontiersin.orgharvard.edu

Chemical Synthesis Methodologies and Strategies for 5 Methylthiopentanaldoxime and Analogues

Established Synthetic Routes to Oximes

Oximes are a class of organic compounds characterized by the functional group RR'C=NOH. wikipedia.org Their synthesis is a fundamental transformation in organic chemistry, with several reliable methods available.

Condensation Reactions of Carbonyl Compounds with Hydroxylamine (B1172632)

The most common and direct method for the preparation of oximes is the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgbyjus.comnumberanalytics.com This reaction, which forms an aldoxime from an aldehyde or a ketoxime from a ketone, is a versatile and widely used transformation. wikipedia.orgbyjus.com The reaction typically proceeds by treating the carbonyl compound with hydroxylamine hydrochloride. asianpubs.orgresearchgate.net

The reaction can be carried out under various conditions, often with mild heating. asianpubs.org To drive the reaction to completion and neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, a base is often added. Common bases used for this purpose include sodium carbonate. asianpubs.org The choice of solvent can vary, with alcohols like methanol (B129727) or ethanol (B145695) being frequently employed. asianpubs.org In recent years, more environmentally friendly methods have been developed, such as performing the reaction by grinding the reactants together, which can lead to high yields in a short amount of time. asianpubs.org

Table 1: Examples of Oxime Synthesis via Condensation

Carbonyl CompoundReagentsConditionsProductYield (%)
3-ChlorobenzaldehydeHydroxylamine hydrochloride, Sodium carbonateGrinding, Room Temperature, 2 min3-Chlorobenzaldoxime95
4-ChlorobenzaldehydeHydroxylamine hydrochloride, Sodium carbonateGrinding, Room-temperature, 3 min4-Chlorobenzaldoxime96
4-NitrobenzaldehydeHydroxylamine hydrochloride, Sodium carbonateGrinding, Room-temperature, 1.5 min4-Nitrobenzaldoxime98

This table presents selected examples of oxime synthesis from various benzaldehyde (B42025) derivatives using a grinding method with hydroxylamine hydrochloride and sodium carbonate, highlighting the efficiency and high yields of this approach. asianpubs.org

Metal-Mediated and Metal-Catalyzed Oxime Formation

While condensation with hydroxylamine is the primary route, metal-involving methods for oxime synthesis offer alternative pathways. acs.org These can include the reduction of nitro compounds using metal catalysts or the nitrosation of alkanes and alkenes mediated by metal complexes. acs.orgacs.org

For instance, nitro compounds can be reduced to oximes using agents like tin(II) chloride. acs.org Metal-mediated approaches also allow for the preparation of functionalized oximes. acs.org The mechanism of metal-mediated nitrosation of alkanes is thought to involve the generation of an organometallic intermediate that coordinates with the nitrosation agent. acs.org

In addition to these methods, transition metal catalysis has been explored for various transformations of oximes themselves, highlighting the versatility of this functional group in the presence of metal catalysts. orgsyn.org For example, copper(I) salts have been used in condensation reactions of oxime acetates. orgsyn.org

Approaches to Thioether Moiety Construction

The thioether functional group, characterized by a C-S-C linkage, is another key structural feature of 5-methylthiopentanaldoxime. The construction of this bond can be achieved through several reliable synthetic strategies.

C-S Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a powerful and general strategy for forming C-S bonds, particularly for the synthesis of aryl thioethers. thieme-connect.com These methods offer an alternative to traditional nucleophilic aromatic substitution. thieme-connect.com

Palladium-catalyzed couplings, often referred to as Migita couplings, were among the first to be developed and remain a cornerstone of C-S bond formation. thieme-connect.comnih.govnih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. thieme-connect.com Over the years, significant advancements have been made, including the development of more efficient catalyst systems that can be used at low loadings and are effective for a broad range of substrates, including less reactive aryl chlorides. thieme-connect.comnih.gov

Nickel, copper, and iron complexes have also been successfully employed as catalysts for C-S cross-coupling reactions. thieme-connect.comnih.gov Copper-catalyzed Ullmann-type couplings of thiols with aryl halides have a long history and have seen significant improvements, with modern methods allowing for lower reaction temperatures. thieme-connect.com More recently, visible-light-promoted C-S cross-coupling reactions have emerged as a promising, metal-free alternative. nih.govorgsyn.org

Table 2: Metal Catalysts for C-S Cross-Coupling Reactions

MetalCatalyst System ExampleSubstratesKey Advantages
PalladiumPd(OAc)₂ / Josiphos ligandAryl (pseudo)halides and thiolsLow catalyst loading, broad substrate scope
CopperCuI / Oxalic diamide (B1670390) ligandAromatic and aliphatic thiols with aryl chloridesUtilizes a less expensive metal
NickelNi(dppbz)Br₂Aryl bromides and arenethiolatesEffective for generating diaryl and aryl alkyl thioethers
IronFeCl₃ / N,N'-DimethylethylenediamineAryl iodides and thiolsInexpensive and avoids air-sensitive ligands
GoldGold catalyst with P,N-ligandOrganoiodides and disulfidesMild conditions, excellent functional group tolerance

This table summarizes various metal catalysts used in C-S cross-coupling reactions for the synthesis of thioethers, highlighting their respective advantages and typical substrates. thieme-connect.comacs.org

Thiol-Olefin Additions

The addition of thiols to alkenes, often referred to as thiol-ene reactions, is a highly efficient method for the synthesis of thioethers. taylorandfrancis.com This reaction proceeds via an anti-Markovnikov addition, providing linear thioethers. organic-chemistry.org The reaction can be initiated by various means, including radical initiators or light.

Visible light photoredox catalysis has proven to be an effective way to initiate thiol-ene reactions, often in the presence of a photocatalyst. organic-chemistry.org This method allows for the generation of a thiyl radical, which then adds to the alkene. organic-chemistry.org Catalyst-free methods for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds in water have also been reported, offering a green and operationally simple approach. acsgcipr.org

Reactions of Organic Halides with Thiourea (B124793)

An increasingly popular and advantageous method for synthesizing thioethers involves the reaction of organic halides with thiourea. taylorandfrancis.comtandfonline.com This approach is particularly appealing because it uses thiourea as an odorless and non-toxic sulfur source, avoiding the use of volatile and foul-smelling thiols. taylorandfrancis.comtandfonline.comtandfonline.com

The reaction typically proceeds in two steps. First, the organic halide reacts with thiourea to form an S-alkylisothiouronium salt. tandfonline.comarkat-usa.org This intermediate is then hydrolyzed under basic conditions to generate the corresponding thiol or thiolate in situ, which can then react with another molecule of the organic halide to form a symmetrical thioether. tandfonline.comarkat-usa.org This method can also be adapted for the synthesis of unsymmetrical thioethers by adding a different organic halide in the second step. arkat-usa.org

The reaction conditions can be optimized by the choice of base and solvent. For instance, potassium carbonate has been shown to be an efficient base in some cases. tandfonline.com The use of aqueous micelles, with surfactants like Triton X-10, has also been demonstrated to facilitate the reaction, providing an environmentally benign protocol. tandfonline.comresearchgate.net

Advanced Synthetic Techniques for Compound Elaboration

Advanced synthetic strategies for this compound and its analogues are pivotal for detailed biochemical and mechanistic investigations. These techniques focus on controlling stereochemistry and introducing isotopic labels to trace metabolic pathways.

Stereoselective Synthesis Considerations (e.g., E/Z isomerism of oxime)

The geometry of the oxime functional group is a critical aspect of its chemistry and biological activity. Oximes can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=N double bond. In the context of this compound, this isomerism is particularly significant as it is an intermediate in the biosynthesis of glucosinolates, which are naturally occurring plant secondary metabolites. nih.govkegg.jp

All naturally occurring glucosinolates feature a (Z)-thiohydroximate function, indicating that the biosynthetic pathway is highly stereoselective. researchgate.netacademie-sciences.frcore.ac.uk The initial step in this pathway involves the conversion of chain-elongated amino acids, such as dihomomethionine (B12077338), into the corresponding aldoxime, this compound. nih.govnih.gov This conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79F1 in Arabidopsis thaliana, which establishes the required (Z)-configuration for subsequent steps in glucosinolate formation. nih.govnih.gov

In contrast to the precise stereocontrol observed in biosynthesis, standard chemical synthesis of aldoximes often yields a mixture of (E) and (Z) isomers. tubitak.gov.trmdpi.com The ratio of these isomers can be influenced by various factors, including the reaction conditions, solvents, and the nature of the reagents used. tubitak.gov.tr Achieving stereoselective control to favor one isomer, particularly the biologically relevant (Z)-isomer, is a key challenge in the chemical synthesis of this compound and related compounds.

Several strategies have been developed to control the E/Z isomer ratio in oxime synthesis, which can be applied to this compound:

Kinetic vs. Thermodynamic Control: The isomer ratio can be dependent on temperature and reaction time. Often, one isomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). Adjusting reaction conditions can favor the desired isomer. mdpi.com

Catalyst-Mediated Synthesis: Specific catalysts can direct the stereochemical outcome of the oximation reaction. For example, certain metal salts or organocatalysts can promote the formation of one isomer over the other.

Route-Divergent Synthesis: It is possible to design synthetic pathways that selectively lead to either the (E) or (Z) isomer. For instance, one study demonstrated that by altering the sequence of assembling the final molecule, high selectivity for either the E- or Z-oxime could be achieved with yields exceeding 94%. tsijournals.com

Post-Synthesis Isomerization: A mixture of isomers can be converted to the more stable isomer, often the (E)-isomer, through treatment with acid under anhydrous conditions. kegg.jp For the (Z)-isomer, specialized methods like photochemical isomerization or complexation-based separation might be required. researchgate.net

The table below summarizes findings from studies on controlling oxime isomerism, which illustrate the principles applicable to synthesizing specific isomers of this compound.

Method/ConditionsSubstrate TypeResulting E/Z RatioKey FindingReference
Route-Divergent Synthesis (Method A vs. Method B)Aryl Ketone Derivative>96% E or >94% ZThe synthetic pathway dictates the stereochemical outcome, allowing for high selectivity for either isomer. tsijournals.com
Reaction with Hydroxylamine HydrochlorideAcyclic Keto EstersVariable (e.g., 50:50 to 100% E)The E/Z ratio is influenced by intramolecular interactions and steric hindrance relative to other functional groups. tubitak.gov.tr
Alkylation-Elimination with Dichloro EsterN4-acetylcytosine6.1 : 1 (Z:E)The choice of alkylating agent and base can significantly improve the Z-selectivity in the synthesis of nucleoside analogues. nih.gov
Catalytic Cross-MetathesisTrisubstituted AlkenesUp to 95:5 (Z:E)Specific molybdenum or ruthenium catalysts can achieve high kinetic control over the geometry of the resulting double bond. nih.gov

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards for quantitative analysis. nih.govgeneralmetabolics.com The synthesis of deuterated and other isotopically labeled analogues of this compound is crucial for understanding its role in the complex biosynthetic network of glucosinolates. researchgate.netmdpi.com

The primary applications for labeled this compound and its precursors include:

Mechanistic Elucidation: Tracking the fate of isotopes (e.g., ¹³C, ¹⁵N, ²H) from a precursor amino acid like dihomomethionine through to the final glucosinolate product helps to confirm the sequence of intermediates and understand the enzymatic transformations involved. nih.govnih.govrsc.org

Metabolic Flux Analysis: Stable isotope labeling allows researchers to quantify the flow of metabolites through the glucosinolate pathway, providing insights into its regulation and interaction with other metabolic networks. mdpi.com

Quantitative Analysis: Deuterated or ¹³C-labeled compounds are widely used as internal standards in mass spectrometry (MS)-based analytical methods. researchgate.net This allows for the accurate quantification of native this compound and related metabolites in plant tissues.

The synthesis of labeled this compound is typically achieved by providing a labeled precursor to a biological system capable of performing the necessary conversion. For example, synthetic dihomomethionine labeled with ¹⁴C has been fed to microsomal preparations from oilseed rape (Brassica napus) to produce labeled this compound, which was subsequently identified by comparison with an authenticated synthetic standard. nih.gov

Several approaches to synthesizing labeled precursors for glucosinolate research have been reported:

Labeled Compound SynthesizedIsotopic Label(s)Synthetic ApproachApplicationReference
[1-14C]Dihomomethionine14CMulti-step chemical synthesis.Biosynthetic pathway investigation in Brassica napus. nih.gov
[glucose-13C6]Glucoerucin13CCoupling of [13C6]-thioglucose with the corresponding hydroximoyl chloride, followed by sulfation.Internal standard for isotopic dilution LC-MS analysis and metabolic studies. researchgate.net
[phenyl-2H5]Gluconasturtiin²H (D)Synthesis from [phenyl-2H5]hydrocinnamaldoxime.Internal standard for analyzing glucosinolates and their metabolites in human blood. researchgate.net
[1-13C] and [1-15N]DL-homophenylalanine13C, 15NA key Neber rearrangement using labeled sodium cyanide.Studies on the biosynthesis of phenylethyl glucosinolate. researchgate.net
[1′-2H,6′-2H2]Desulfogluconasturtiin²H (D)Utilizes a synthesized deuterated thio-glucose fragment.Internal standard for MS-based analytical methods. researchgate.net

These examples highlight a common strategy: the chemical synthesis of a key building block (e.g., an amino acid or a sugar) with the desired isotopic label, followed by enzymatic or further chemical steps to assemble the final, complex molecule. nih.govresearchgate.net This approach provides the specifically labeled compounds necessary to probe the intricate details of glucosinolate biosynthesis and metabolism, where this compound stands as a key intermediate.

Chemical Reactivity, Transformation, and Mechanistic Investigations

Reactivity of the Oxime Functional Group

The C=N-OH moiety, characteristic of an aldoxime, is a versatile functional group capable of undergoing a wide array of chemical transformations.

Oximes, including 5-Methylthiopentanaldoxime, are recognized as ambidentate nucleophiles, capable of reacting with electrophiles at either the oxygen or the nitrogen atom. acs.org The predominant pathway, whether O- or N-functionalization, is influenced by the nature of the electrophile, the reaction conditions, and the presence of catalysts.

O-Alkylation/Arylation: The reaction of the oxime with alkylating or arylating agents typically occurs at the oxygen atom, yielding O-substituted oxime ethers. This is the more common pathway, especially when using alkyl halides or sulfates in basic media. acs.org For instance, treatment of this compound with an alkyl halide (R-X) in the presence of a base would lead to the corresponding O-alkyl ether. Metal-catalyzed cross-coupling reactions have expanded the scope of O-arylation, using reagents like arylboronic acids with copper catalysts. acs.org

N-Alkylation/Arylation: While less frequent, N-alkylation can occur as a side reaction. acs.org Certain reaction conditions can favor the formation of nitrones through N-functionalization. For example, the reaction between oximes and electron-poor alkenes in the absence of a base can lead to nucleophilic attack from the nitrogen atom. researchgate.net

The choice of catalyst and reagents is crucial in directing the selectivity of the functionalization, as summarized in the table below.

Functionalization Type Reagent Class Typical Catalyst/Conditions Product
O-AlkylationAlkyl Halides, SulfatesBasic media (e.g., NaOH, K₂CO₃)O-Alkyl Oxime Ether
O-AllylationAllylic CarbonatesPalladium or Iridium catalystsO-Allyl Oxime Ether
O-ArylationArylboronic AcidsCopper(II) Acetate, PyridineO-Aryl Oxime Ether
O-ArylationAryl HalidesPalladium catalystsO-Aryl Oxime Ether
N-Alkylation (Nitrones)Electron-poor AlkenesAbsence of baseNitrone

Table 1: Summary of O- and N-Functionalization Reactions of Oximes.

The Beckmann rearrangement is a classic and powerful transformation of oximes into amides, typically catalyzed by acid. wikipedia.org For an aldoxime like this compound, this reaction would involve the migration of the hydrogen atom to the nitrogen, which is an uncommon pathway. acs.org More frequently, aldoximes undergo fragmentation or dehydration to form nitriles under Beckmann conditions. acs.orgunacademy.com

However, various catalytic systems have been developed to facilitate the rearrangement of aldoximes to primary amides. researchgate.net The reaction is initiated by the activation of the hydroxyl group, often through protonation by an acid (e.g., sulfuric acid, polyphosphoric acid) or conversion to a better leaving group by reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org The group positioned anti to the leaving group then migrates to the nitrogen atom. In the case of this compound, this would theoretically yield N-(5-methylthiopentyl)formamide, though the formation of 5-methylthiopentanenitrile is a significant competing pathway. unacademy.com

Reaction Catalyst/Reagent Primary Product from Aldoxime Reference
Beckmann RearrangementStrong Acids (H₂SO₄, PPA)Primary Amide or Nitrile wikipedia.org
Beckmann RearrangementPCl₅, SOCl₂Primary Amide or Nitrile wikipedia.org
Dehydration/FragmentationCyanuric Chloride, ZnCl₂Nitrile wikipedia.orgacs.org
Catalytic RearrangementVarious Metal CatalystsPrimary Amide researchgate.net

Table 2: Conditions and Products of Beckmann-type Reactions for Aldoximes.

The oxime group can be oxidized to form a corresponding iminoxyl radical (also known as an oxime radical). acs.org This transformation can be initiated photochemically or through chemical one-electron oxidation. acs.org The formation of the radical can proceed through two primary mechanisms depending on the oxime's oxidation potential: an electron transfer-proton transfer (ET-PT) sequence or a direct hydrogen atom transfer (HAT) from the hydroxyl group. acs.org

Once formed, the this compound-derived iminoxyl radical is a reactive intermediate. acs.org Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, it can participate in various subsequent reactions. nih.gov These include intramolecular cyclizations, hydrogen atom abstractions, and dimerization. nih.govbeilstein-journals.org The reactivity of iminoxyl radicals is a cornerstone of several synthetic methodologies, often leading to the formation of new C-O or C-N bonds. nih.gov For example, intramolecular 1,5-HAT within the radical could lead to a C-centered radical, which can be trapped or undergo further reactions. beilstein-journals.org

The oxime functional group is susceptible to both reduction and oxidation reactions, providing pathways to other important functional groups.

Reduction: The reduction of aldoximes is a reliable method for the synthesis of primary amines. wikipedia.org Reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a metal catalyst), or sodium metal can effectively reduce the C=N-OH group. wikipedia.orgbyjus.com For this compound, reduction would yield 1-amino-5-methylthiopentane. Enzymatic reductions of oximes to imines, which subsequently hydrolyze to aldehydes, have also been documented. nih.gov

Oxidation: Oximes can be cleaved oxidatively to regenerate the parent carbonyl compound. acs.org Various metal-mediated methods exist for this transformation, which is often referred to as deoximation. acs.org This process converts this compound back to 5-methylthiopentanal. Furthermore, oxidation of aldoximes can also lead to the formation of nitro compounds under specific conditions, such as with sodium perborate (B1237305) in acetic acid. wikipedia.org

Transformation Reagent/Method Product Reference
ReductionLiAlH₄, NaBH₄Primary Amine wikipedia.org
ReductionCatalytic Hydrogenation (H₂/Pd, Pt, Ni)Primary Amine wikipedia.org
Enzymatic ReductionLiver Microsomes, NADH/NADPHImine (then Aldehyde) nih.gov
Oxidative CleavageMetal-mediated oxidantsAldehyde acs.org
OxidationSodium Perborate/Acetic AcidNitroalkane wikipedia.org

Table 3: Common Reduction and Oxidation Reactions of the Oxime Moiety.

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage within the alkyl chain of this compound introduces another dimension of reactivity, particularly in the realm of modern synthetic methods focused on C-H bond functionalization.

The direct functionalization of otherwise unactivated C-H bonds is a powerful tool for streamlining synthetic routes. pku.edu.cn Thioethers have emerged as effective directing groups in transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net The sulfur atom can coordinate to a metal center (e.g., palladium, rhodium), delivering the catalyst to a specific C-H bond within the molecule, thereby enabling regioselective functionalization. pku.edu.cnresearchgate.net

In the context of this compound, the thioether moiety can direct the functionalization of C-H bonds at various positions along the pentyl chain. This is known as remote C-H functionalization. rsc.orgdntb.gov.ua Depending on the catalyst and reaction conditions, it is possible to achieve arylation, acylation, or acetoxylation at positions beta, gamma, or delta to the sulfur atom. researchgate.net For example, a palladium-catalyzed process could introduce an aryl group at the C4 position of the pentyl chain through the formation of a stable palladacycle intermediate. researchgate.net This strategy avoids the need for pre-functionalized starting materials and offers an atom-economical approach to creating more complex molecular architectures. pku.edu.cn

C-S Bond Activation and Cleavage

The carbon-sulfur (C-S) bond in this compound is a key feature influencing its reactivity, particularly in biological systems where it serves as a precursor in the biosynthesis of aliphatic glucosinolates. nih.govcore.ac.uk The activation and subsequent transformation of this bond are central to the generation of diverse sulfur-containing defense compounds in plants like Arabidopsis thaliana. nih.govnih.gov

In the biosynthesis of glucosinolates, this compound, derived from the amino acid dihomomethionine (B12077338), undergoes a series of enzymatic transformations. nih.govbac-lac.gc.ca While the entire carbon backbone is typically retained in the initial stages, the sulfur atom and its associated methyl group are subject to modification. The conversion of this compound to downstream products like 4-methylthiobutyl glucosinolate involves enzymatic steps that, while not cleaving the C-S bond in the sense of fragmentation, modify the chemical environment around it. bac-lac.gc.ca

However, the concept of C-S bond cleavage is highly relevant to the broader chemistry of thioethers and related compounds. Modern synthetic chemistry offers various methods for C-S bond activation and cleavage, which provide a framework for understanding the potential reactivity of this compound outside of its biological context. These methods often rely on photoredox catalysis or transition metal complexes. unipr.itnih.govorganic-chemistry.org For instance, visible-light-triggered photoredox catalysis can be used to cleave C-S bonds in benzylic thioethers to generate carbocations under neutral conditions, which can then form new C-C or C-N bonds. unipr.it Similarly, palladium-NHC (N-heterocyclic carbene) precatalysts have been shown to effectively mediate the selective cleavage of C-S bonds in aryl sulfides for cross-coupling reactions. organic-chemistry.org

In a biological context, the ultimate breakdown of glucosinolates, derived from this compound, can lead to isothiocyanates through reactions that do involve C-S bond cleavage. This breakdown is often initiated by myrosinase enzymes upon tissue damage. Furthermore, studies on other organosulfur compounds, such as isethionate, have detailed enzymatic mechanisms for C-S bond cleavage. The enzyme isethionate sulfite-lyase, a glycyl radical enzyme, directly catalyzes the cleavage of a C-S bond to produce acetaldehyde (B116499) and sulfite. nih.gov Such studies provide mechanistic paradigms for how C-S bonds in molecules like this compound could be cleaved.

Oxidation States of Sulfur

The sulfur atom in this compound exists in a reduced state, which is characteristic of a thioether. The oxidation state of sulfur can be determined by considering the electronegativity of the atoms it is bonded to. libretexts.org In the thioether group (R-S-CH₃), the sulfur is bonded to two carbon atoms. Since carbon is slightly more electronegative than sulfur, for the purpose of assigning formal oxidation states, the electrons in the C-S bonds are typically assigned to carbon. However, a more common convention assigns an oxidation state of -2 to sulfur in thioethers, similar to oxygen in ethers. libretexts.orgresearchgate.net

The chemical transformations of this compound and its derivatives prominently feature changes in the oxidation state of the sulfur atom. This is a critical step in the biosynthesis of certain glucosinolates. For example, this compound is a precursor to 4-methylthiobutyl glucosinolate. nih.gov This glucosinolate can then be oxidized to form 4-methylsulfinylbutyl glucosinolate, also known as glucoraphanin. nih.govbac-lac.gc.ca This transformation involves the oxidation of the sulfur atom from a thioether to a sulfoxide (B87167).

The change in the oxidation state of sulfur can be summarized as follows:

Thioether (in this compound and 4-methylthiobutyl glucosinolate) : The sulfur atom is in a -2 oxidation state.

Sulfoxide (in 4-methylsulfinylbutyl glucosinolate) : The sulfur atom is oxidized to a 0 oxidation state.

This oxidation is a key biosynthetic modification. Sulfur can exist in a wide range of oxidation states, from -2 (in sulfides/thioethers) to +6 (in sulfates). genome.jpvedantu.com The ability of the sulfur atom in the methionine-derived side chain to undergo oxidation is fundamental to the chemical diversity of glucosinolates. Experimental techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy can be used to probe the oxidation states of sulfur in complex molecules, providing direct evidence for these transformations. stackexchange.com

Comprehensive Mechanistic Studies of Chemical Transformations

Experimental Approaches to Elucidating Reaction Mechanisms

Understanding the complex transformations of this compound requires a variety of experimental techniques designed to probe reaction mechanisms. mckgroup.org These approaches are crucial for identifying intermediates, determining reaction kinetics, and understanding the role of catalysts, particularly enzymes like cytochromes P450. nih.gov

Key experimental approaches include:

Recombinant Enzyme Studies: A primary method for studying the biosynthesis of glucosinolates from this compound involves the use of recombinant enzymes. nih.gov Scientists express specific enzymes, such as CYP79F1 from Arabidopsis thaliana, in host systems like E. coli. nih.gov By providing the purified enzyme with its substrate (e.g., dihomomethionine to produce this compound) and necessary co-factors, researchers can confirm the enzyme's specific function and characterize the product. nih.govuniprot.org This approach was used to demonstrate that CYP79F1 catalyzes the conversion of dihomomethionine to this compound. nih.gov

Mutant Analysis: The use of genetic mutants in organisms like Arabidopsis is a powerful tool. By knocking out or suppressing the gene for a specific enzyme, researchers can observe the metabolic consequences. For example, transgenic A. thaliana with cosuppression of CYP79F1 showed reduced levels of aliphatic glucosinolates and an accumulation of the precursor dihomomethionine, confirming the enzyme's role in the pathway. nih.gov Similarly, studying mutants of CYP83A1, an enzyme that metabolizes aldoximes, revealed an accumulation of this compound, clarifying its position as a substrate for this enzyme. researchgate.netresearchgate.net

Isotope Labeling and Crossover Experiments: Isotope labeling is a classic technique to trace the fate of atoms through a reaction pathway. encyclopedia.pub By synthesizing a substrate with a stable isotope (e.g., ¹³C, ¹⁵N, ³⁴S, or ²H), one can follow the label into the product using mass spectrometry or NMR spectroscopy. This can reveal whether a bond is broken or formed and can distinguish between intermolecular and intramolecular mechanisms. encyclopedia.pub While specific crossover experiments on this compound are not widely reported, this technique is fundamental to mechanistic studies in biochemistry. encyclopedia.pub

Kinetic Studies: Analyzing reaction rates under varying conditions (substrate concentration, temperature, pH) provides insight into the reaction mechanism, including the identification of the rate-determining step. ethz.chrsc.org For enzyme-catalyzed reactions, determining kinetic parameters like Kₘ and k꜀ₐₜ for enzymes such as CYP79F1 and CYP83A1 with respect to this compound and related substrates helps to quantify their efficiency and substrate preference. nih.gov

The table below summarizes key experimental findings related to the enzymatic transformations of this compound.

EnzymeOrganismExperimental ApproachKey Finding
CYP79F1 Arabidopsis thalianaRecombinant expression in E. coli; analysis of cosuppression mutantsCatalyzes the N-hydroxylation of dihomomethionine to form this compound. nih.gov
CYP83A1 Arabidopsis thalianaAnalysis of cyp83a1 mutantsMetabolizes this compound; mutants accumulate this substrate, indicating it's a key step in glucosinolate biosynthesis. researchgate.netresearchgate.net

Computational Probes of Reaction Pathways and Transition States

Alongside experimental methods, computational chemistry provides powerful tools for investigating the reaction mechanisms of this compound at a molecular level. These in silico approaches can model reaction pathways, calculate the energies of intermediates and transition states, and offer insights that are difficult or impossible to obtain through experiments alone.

Key computational approaches include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to model the electronic structure of molecules and compute the geometries and energies of reactants, products, and transition states. This allows for the calculation of activation energies, providing a theoretical basis for reaction rates. For the transformations of this compound, DFT could be used to model the active site of enzymes like CYP79F1 and explore the step-by-step mechanism of N-hydroxylation or the subsequent C-S bond modifications. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a substrate when it binds to the active site of an enzyme. Docking this compound into the crystal structure or a homology model of an enzyme like CYP83A1 can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for substrate recognition and catalysis. nih.gov This can help explain enzyme specificity and guide site-directed mutagenesis experiments.

Hybrid QM/MM Methods: For large systems like enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective. researchgate.net In this approach, the reactive center (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the simulation of enzymatic reactions in their native environment. A QM/MM study of the CYP450-catalyzed conversion of this compound could elucidate the precise mechanism of oxygen activation and transfer. nih.govresearchgate.netmdpi.com

The table below outlines how computational methods can be applied to study the reactivity of this compound.

Computational MethodApplication to this compoundPotential Insights
Molecular Docking Simulating the binding of this compound into the active site of CYP83A1.Identify key amino acid residues responsible for substrate binding and orientation; explain substrate specificity. nih.gov
Density Functional Theory (DFT) Calculating the reaction profile for the oxidation of the sulfur atom in a model system.Determine the activation energy for thioether-to-sulfoxide conversion; understand the electronic factors governing the reaction.
QM/MM Simulations Modeling the entire catalytic cycle of CYP79F1 converting dihomomethionine to this compound.Elucidate the multi-step reaction pathway, characterize short-lived intermediates, and visualize the role of the heme-iron center. nih.govresearchgate.net

Derivatives and Structural Analogues of 5 Methylthiopentanaldoxime

Design Principles for Structural Modification

The design of new analogues of 5-Methylthiopentanaldoxime is based on a number of established principles in medicinal chemistry. These principles guide the modification of the lead compound to explore the chemical space and to potentially enhance its activity, selectivity, or metabolic stability.

Variation of the Alkyl Chain Length and Substitution Patterns

The length and substitution of the alkyl chain in a molecule can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In a homologous series, where compounds differ only by the number of repeating methylene (B1212753) (-CH2-) units, physical properties like boiling point and, to some extent, biological activity often show a gradual change with increasing chain length. wikipedia.org For aliphatic oxime derivatives, the biological activity has been shown to be dependent on the number of carbon atoms in their alkyl chains.

Systematic variation of the alkyl chain of this compound can be undertaken to probe the optimal length for a specific biological target. This can involve the synthesis of a homologous series of S-methylthio-aldoximes, for instance, by varying the number of methylene groups in the chain.

Compound Name Alkyl Chain Length
4-Methylthiobutanaldoxime4
This compound5
6-Methylthiohexanaldoxime6
7-Methylthioheptanaldoxime7

Furthermore, the introduction of substituents, such as methyl or other small alkyl groups, onto the carbon backbone can create chiral centers and introduce steric hindrance, which can affect the binding affinity and selectivity of the molecule to its target.

Modifications of the Terminal Methylthio Group

The terminal methylthio group is another key site for structural modification. The sulfur atom and the adjacent methyl group can be altered to influence the electronic properties, polarity, and metabolic stability of the compound.

Potential modifications include:

Oxidation of the sulfur atom: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This increases the polarity of the molecule and can alter its hydrogen bonding capabilities.

Replacement of the methyl group: The methyl group can be replaced with other alkyl groups (e.g., ethyl, propyl) to explore the impact of steric bulk on activity.

Isosteric replacement of the sulfur atom: The sulfur atom can be replaced by other atoms or groups with similar steric and electronic properties, such as oxygen (to form a methoxy (B1213986) group) or a methylene group. Such isosteric replacements can significantly alter the metabolic fate and biological activity of the compound.

Derivatization of the Oxime Functionality (e.g., Oxime Ethers)

The oxime functional group is a versatile handle for derivatization, with oxime ethers being a prominent class of derivatives. The synthesis of oxime ethers can be achieved by reacting the oxime with an appropriate alkylating agent. google.com This modification can have a profound impact on the compound's properties:

Increased lipophilicity: The conversion of the polar hydroxyl group of the oxime to an ether linkage generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes.

Modulation of biological activity: The nature of the group attached to the oxime oxygen can significantly influence the biological activity. For example, in other classes of compounds, the introduction of an oxime ether moiety has been shown to confer or enhance anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com

Metabolic stability: The oxime ether linkage can alter the metabolic stability of the compound compared to the parent oxime.

A general scheme for the synthesis of oxime ethers involves the reaction of the aldoxime with an alkyl halide in the presence of a base.

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of this compound would follow established synthetic routes for aldoximes and their derivatives. The parent aldoxime is typically prepared by the condensation of the corresponding aldehyde with hydroxylamine (B1172632). wikipedia.orgnih.gov For this compound, the starting material would be 5-methylthiopentanal.

The synthesis of a homologous series of S-methylthio-aldoximes would involve the preparation of the corresponding ω-(methylthio)alkanals. These can be synthesized through various methods, for example, by the reaction of the corresponding ω-haloalkanal with sodium thiomethoxide.

The synthesis of oxime ethers can be achieved by O-alkylation of the parent oxime. acs.org A general method for the synthesis of oxime esters involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the oxime and a carboxylic acid. researchgate.net

The characterization of newly synthesized analogues would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the successful incorporation of the modifications.

Infrared (IR) spectroscopy: To identify the presence of key functional groups, such as the C=N and N-O stretches of the oxime or oxime ether.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the new compounds.

Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Structure-Activity Relationship Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, these studies would involve synthesizing a library of related compounds with systematic variations and evaluating their activity in a relevant biological assay.

In the context of glucosinolate biosynthesis, this compound is a known intermediate. researchgate.netbac-lac.gc.ca SAR studies could involve investigating how structural modifications affect the compound's ability to act as a substrate for the enzymes involved in this pathway, such as cytochrome P450s. bac-lac.gc.ca For example, a study on the substrate specificity of enzymes in the glucosinolate biosynthetic pathway involved the synthesis of a range of dihomomethionine (B12077338) analogues and subsequent competition assays to build a model of the enzyme's active site. open.ac.uk

A hypothetical SAR study for a series of this compound analogues could involve the following steps:

Synthesis of a focused library of analogues: This would include variations in the alkyl chain length, modifications to the methylthio group, and derivatization of the oxime functionality as described in section 5.1.

Biological evaluation: The synthesized compounds would be tested for their activity in a relevant assay. This could be an enzyme inhibition assay, a cell-based assay, or an in vivo model, depending on the therapeutic area of interest.

Data analysis: The biological activity data would be correlated with the structural features of the compounds to identify key structural requirements for activity.

Theoretical and Computational Chemistry Studies of 5 Methylthiopentanaldoxime

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 5-methylthiopentanaldoxime. unige.chmdpi.com DFT calculations can predict a variety of molecular properties with a high degree of reliability. nih.govund.edu

These calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, a wealth of information can be derived. For instance, vibrational frequency analysis can be performed to predict the infrared spectrum of the molecule, which can be a valuable tool for its experimental identification. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the molecule's stability and its behavior in chemical reactions.

A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would be obtained from actual DFT calculations using a specific functional and basis set.

PropertyCalculated Value
Total Energy (Hartree)-789.123456
Dipole Moment (Debye)2.54
Rotational Constants (GHz)A: 2.134, B: 0.456, C: 0.412
Polarizability (a.u.)89.7

This table is interactive. Users can sort the data by clicking on the column headers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.orgimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive. researchgate.net

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. Theoretical calculations can generate visualizations of these orbitals, providing a clear picture of the regions of high electron density.

Below is a hypothetical table of frontier orbital energies for this compound.

OrbitalEnergy (eV)
HOMO-6.25
LUMO1.15
HOMO-LUMO Gap7.40

This table is interactive. Users can sort the data by clicking on the column headers.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the charge distribution within a molecule and understanding the nature of its chemical bonds. uni-muenchen.denih.gov NBO analysis partitions the electron density into localized bonds, lone pairs, and Rydberg orbitals, providing a picture that closely aligns with Lewis structures. uni-muenchen.deustc.edu.cn This method allows for the calculation of natural atomic charges, which give a more chemically intuitive representation of charge distribution than other methods.

By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can also provide insights into intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. joaquinbarroso.comresearchgate.net For this compound, NBO analysis could elucidate the polarity of the C=N and N-O bonds in the oxime group, as well as the influence of the methylthio group on the electronic structure of the molecule.

A hypothetical table of NBO charges on selected atoms of this compound is shown below.

AtomNBO Charge (e)
S-0.15
C (of CH)0.25
N-0.30
O-0.55

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Dynamics Simulations and Conformation Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational landscape over time. plos.orgnih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to identify the most stable conformations and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, as its shape can significantly influence its biological activity.

By analyzing the MD trajectory, various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to understand the local environment of specific atoms. The results of MD simulations can provide a detailed picture of the conformational preferences of this compound in different environments, such as in a vacuum or in a solvent.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult or impossible to obtain experimentally. walisongo.ac.idsumitomo-chem.co.jp

A key aspect of studying a reaction mechanism is the identification of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org The structure and energy of the transition state determine the activation energy of the reaction and thus its rate. pressbooks.pub Computational methods can be used to locate transition state structures and verify them by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. rsc.org

Once the reactants, products, and transition state have been identified, the entire reaction pathway can be mapped out by calculating the intrinsic reaction coordinate (IRC). The IRC connects the transition state to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. For reactions involving this compound, such as its formation or its participation in subsequent chemical transformations, these computational methods could provide a fundamental understanding of the underlying mechanisms.

Catalytic Effects and Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of this compound is a critical step in the formation of aliphatic glucosinolates in certain plants, such as Arabidopsis thaliana. nih.gov Theoretical and computational studies, complemented by experimental work, have elucidated the specific enzymatic processes involved. The primary enzyme responsible for this conversion is a cytochrome P450, specifically CYP79F1. nih.govnih.gov

The reaction catalyzed by CYP79F1 can be represented as: L-dihomomethionine + 2 O₂ + 2 reduced [NADPH-hemoprotein reductase] → (E)-5-(methylsulfanyl)pentanal oxime + CO₂ + 3 H₂O + 2 oxidized [NADPH-hemoprotein reductase] + 2 H⁺. uniprot.org

Computational models and substrate-specificity studies have been crucial in understanding the enzyme-substrate interactions. Studies using recombinant CYP79F1 have determined its affinity for various chain-elongated methionine derivatives. These investigations show that CYP79F1 is highly specific for short-chain substrates. nih.gov While it efficiently metabolizes dihomomethionine (B12077338) and trihomomethionine (B1262797), it does not act on long-chain derivatives. nih.govnih.gov This specificity is critical for the production of the specific profile of glucosinolates found in the plant. nih.gov Knockout mutant studies, such as the bus1-1f mutant in Arabidopsis, confirm this function; these mutants lack short-chain aliphatic glucosinolates and accumulate the precursor amino acids, demonstrating the essential role of CYP79F1. nih.gov

The interaction between the enzyme and its substrate is governed by the active site's architecture, which accommodates the specific side chain of the amino acid. While detailed crystal structures and dynamic simulations of the CYP79F1-dihomomethionine complex are subjects of ongoing research, the substrate affinities provide indirect evidence of the active site's topology. The binding of the substrate positions the amino group for the multi-step oxidation process. The interplay between the enzyme and substrate can also involve conformational changes in the substrate upon binding. aps.org

Table 1: Substrate Specificity of Recombinant CYP79F1 This interactive table summarizes the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km value corresponds to a higher affinity of the enzyme for the substrate.

SubstrateProductKm (μM)Source
DihomomethionineThis compound34 uniprot.org
Trihomomethionine6-Methylthiohexanaldoxime37 uniprot.org
Tetrahomomethionine7-Methylthioheptanaldoxime194 uniprot.org
Pentahomomethionine8-Methylthiooctanaldoxime216 uniprot.org

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, utilizing computational chemistry and machine learning, offers powerful tools to forecast the chemical reactivity and selectivity of molecules like this compound. rsc.org Traditional methods for predicting reaction outcomes can be computationally expensive and time-consuming. mit.edu Modern predictive models, however, can rapidly assess potential reaction pathways, transition states, and product distributions. mit.eduarocjournal.com

The reactivity of an aldoxime is diverse; the N-O bond can undergo fragmentation, and the C=N bond can participate in various additions and cycloadditions. nsf.gov Predictive models can help to understand which reaction pathway is favored under specific conditions. These models are typically built on large datasets of known chemical reactions and molecular properties. neurips.ccnips.cc

For a molecule like this compound, key aspects of its reactivity that can be modeled include:

Nucleophilicity: The oxygen and nitrogen atoms of the oxime group possess lone pairs of electrons, making them potential nucleophiles. nsf.gov

Electrophilicity: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. nsf.gov

Radical Formation: Homolytic cleavage of the N-O bond can generate iminyl radicals, which can undergo further reactions. nsf.gov

Hydrolysis: The stability of the oxime to hydrolysis can be predicted based on molecular descriptors. nsf.gov

These models often rely on calculating a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. By establishing a relationship between these descriptors and observed reactivity, the behavior of new or unstudied compounds can be predicted. mdpi.comresearchgate.net For instance, models can predict the likelihood of a molecule yielding reactive metabolites. mdpi.com Recent advancements even allow for the prediction of reaction transition states with high accuracy in seconds, a task that previously required immense computational power. mit.edu

Machine Learning Applications in Chemical Research

Machine learning (ML) has become a cornerstone of modern chemical research, providing a powerful alternative to traditional methods for predicting chemical reactions and properties. arocjournal.com ML algorithms can analyze vast datasets to identify complex patterns and relationships between a molecule's structure and its reactivity, which are often difficult to decipher through conventional means. arocjournal.comneurips.cc

One of the most established ML applications in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov QSAR models are mathematical equations that correlate a molecule's biological activity or chemical reactivity with its structural or physicochemical properties (descriptors). researchgate.net These descriptors can range from simple properties like molecular weight to complex quantum chemical parameters. nih.gov For aldoximes, QSAR models could be developed to predict their reactivity in various transformations, such as their efficiency as catalysts or their potential toxicity based on reactivity. nih.govepa.gov The predictive power of a QSAR model is heavily dependent on the quality of the training data and rigorous validation. acs.org

Beyond QSAR, more sophisticated ML architectures like neural networks are being employed. arocjournal.com Neural networks, inspired by the human brain, consist of interconnected nodes that process chemical information and can be trained to predict reaction outcomes with high accuracy. arocjournal.com A significant advantage of neural networks is their ability to handle highly complex, non-linear relationships in the data. arocjournal.com

A cutting-edge application is the use of transformer models, adapted from natural language processing, to "translate" a set of reactants and reagents into their corresponding products. rsc.org These models can learn the "language" of chemical reactions from databases and predict the outcomes of enzymatic transformations with remarkable accuracy by interpreting not just the chemical structures (in formats like SMILES) but also textual descriptions of the enzyme and its mutations. rsc.org

Table 2: Overview of Machine Learning Models in Chemical Reactivity Prediction This interactive table provides a summary of different machine learning approaches used to predict chemical properties and reactions.

Model TypeTypical InputPredicted OutputExample ApplicationSource
QSAR Molecular descriptors (e.g., LogP, TPSA, electronic properties)Biological activity, toxicity, reaction ratePredicting the estrogenic activity of organic compounds. nih.gov
Neural Networks Molecular graphs, fingerprints, descriptorsReaction yields, reaction feasibility, product structurePredicting reaction outcomes with higher accuracy than other ML models. arocjournal.com
Transformer Models Reaction SMILES, natural language description of catalystsProduct structure and stereochemistryPredicting the products of enzymatic reactions, including stereoselectivity. rsc.org
Ranking Models Pairs of interacting molecular orbitalsRelative productivity of a mechanistic stepIdentifying the most likely reaction pathway from many possibilities. neurips.ccnips.cc

Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques

The choice of chromatographic technique for the analysis of 5-Methylthiopentanaldoxime is dictated by the compound's physicochemical properties, the complexity of the sample matrix, and the specific research question. Both gas and liquid chromatography offer viable platforms for its separation and detection.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC represents a primary analytical approach. When coupled with mass spectrometry (GC-MS), it provides a high degree of selectivity and structural information, enabling confident identification and quantification.

For the analysis of this compound, a typical GC-MS method would involve a non-polar or mid-polar capillary column to achieve optimal separation from other matrix components. The selection of the stationary phase is critical and would be optimized based on the polarity of potential interferences. Electron ionization (EI) is a common ionization technique in GC-MS, which would likely produce a characteristic fragmentation pattern for this compound, aiding in its identification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 40-400

This is a hypothetical parameter set and would require optimization for specific applications.

Liquid chromatography is particularly advantageous for the analysis of less volatile or thermally labile compounds. While this compound may be amenable to GC, LC provides an alternative, especially when dealing with complex biological or environmental matrices where direct injection without derivatization is preferred. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity.

A reversed-phase LC method would likely be employed, using a C18 column to separate this compound from polar matrix components. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a gradient elution to enhance separation efficiency. Electrospray ionization (ESI) is a common interface for LC-MS, and for this compound, positive ion mode would likely be effective. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would be used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500 °C
MRM TransitionHypothetical: e.g., [M+H]+ → fragment ion

This is a hypothetical parameter set and would require optimization for specific applications.

Analyzing this compound in complex matrices such as soil, plant tissues, or biological fluids requires careful optimization of chromatographic parameters to minimize matrix effects and ensure accurate quantification.

For GC-MS, this involves optimizing the injector temperature to ensure efficient volatilization without thermal degradation, and the oven temperature program to resolve the analyte from co-eluting matrix components. In LC-MS/MS, the mobile phase composition, gradient profile, and column chemistry are key parameters to adjust. For instance, modifying the pH of the mobile phase can alter the retention time and peak shape of this compound. The use of a guard column can also protect the analytical column from contamination and extend its lifetime. Isotope-labeled internal standards are often employed to compensate for matrix-induced signal suppression or enhancement in both GC-MS and LC-MS/MS.

Sample Preparation Strategies for Analytical Accuracy

The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

Liquid-liquid extraction (LLE) is a classic technique that partitions an analyte between two immiscible liquid phases. For the extraction of this compound from aqueous samples, an organic solvent of appropriate polarity, such as dichloromethane or ethyl acetate, would be selected. The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form, thereby maximizing its partitioning into the organic phase.

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE, with reduced solvent consumption. A variety of sorbent materials are available, and the selection would be based on the properties of this compound. A reversed-phase sorbent (e.g., C18) could be used to retain the analyte from an aqueous sample, after which interfering polar compounds are washed away, and the analyte is eluted with a small volume of an organic solvent.

Table 3: Comparison of LLE and SPE for this compound Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid
Selectivity ModerateHigh
Solvent Consumption HighLow
Automation Potential LowHigh
Typical Recovery 70-90%>90%
Concentration Factor ModerateHigh

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in combination with GC. A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace, and the analyte partitions onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

For this compound, the choice of fiber coating would be crucial. A polydimethylsiloxane (PDMS) or a mixed-phase fiber could be effective. Optimization of extraction parameters such as extraction time, temperature, and sample agitation is necessary to achieve reproducible and sensitive results. SPME is advantageous for its simplicity, speed, and minimal sample volume requirements.

Derivatization Approaches for Enhanced Detection

Due to its polar nature, this compound requires derivatization prior to GC analysis to improve its volatility, thermal stability, and chromatographic behavior. bataviabiosciences.com This chemical modification process replaces active hydrogen atoms on polar functional groups, such as the hydroxyl group in the oxime moiety, with nonpolar groups. bataviabiosciences.com

A primary and highly effective strategy for compounds containing aldehyde, ketone, or oxime functionalities is a two-stage derivatization process involving methoximation followed by silylation. youtube.com

Methoximation: This initial step converts the oxime group into a methoxyamine derivative. It is crucial for stabilizing the molecule, preventing the formation of multiple tautomeric isomers during the subsequent high-temperature silylation step, which could otherwise lead to multiple chromatographic peaks for a single analyte and complicate quantification. youtube.comresearchgate.net The reaction typically involves heating the dried sample extract with a solution of methoxyamine hydrochloride in a solvent like pyridine. nih.gov

Silylation: Following methoximation, a silylating agent is added to replace the remaining active hydrogens. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and potent reagent for this purpose. youtube.com This step significantly increases the volatility of the analyte, making it suitable for GC analysis. Silylation transforms the polar hydroxyl group of the oxime into a nonpolar trimethylsilyl (TMS) ether, which reduces analyte adsorption within the GC system and improves peak shape and sensitivity. gcms.cznih.gov

Another established technique for aldehydes and oximes is derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent forms pentafluorobenzyl (PFB) oxime derivatives that are highly sensitive to electron capture negative ion mass spectrometry, potentially lowering detection limits by orders of magnitude compared to standard electron impact ionization. researchgate.netresearchgate.net

The choice of derivatization strategy depends on the analyte's functional groups, the complexity of the sample matrix, and the desired sensitivity of the method. nih.gov

Method Validation Principles in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability, quality, and consistency of analytical data. gcms.cz For research applications involving this compound, validation would confirm that the chosen method accurately and precisely measures the compound in the specified matrix. The key validation parameters are discussed below.

Linearity, Range, and Sensitivity (LOD, LOQ)

Linearity and Range: Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The analytical range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.gov For quantification, a calibration curve is generated by analyzing a series of standards of known concentrations. Linearity is typically evaluated by visual inspection of a plot of signal versus concentration and by using statistical methods, such as calculating a regression line by the method of least squares. A correlation coefficient (r²) value of >0.99 is generally considered evidence of a strong linear relationship. uzh.ch

Sensitivity (LOD, LOQ): Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net The LOQ is frequently established at a signal-to-noise ratio of 10:1 or by determining the lowest concentration on the calibration curve that can be measured with an acceptable level of precision (e.g., relative standard deviation ≤ 20%). researchgate.net

The following table illustrates typical sensitivity parameters for analytical methods used for oximes and related volatile sulfur compounds.

Table 1: Illustrative Sensitivity Data for Related Compound Classes

Compound Class Analytical Method Typical LOQ Reference
Ketoximes GC-NSD 0.04 - 0.05 mg/m³ researchgate.net
Bioactive Sulfur Compounds HPLC-UV 0.76 - 5.79 µg/mL waters.com
Long-Chain Aldehydes (as PFB-oximes) GC-MS 0.5 pmol researchgate.net

Accuracy, Precision, and Selectivity/Specificity

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed using recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. The sample is then analyzed, and the measured concentration is compared to the known spiked concentration. Accuracy is expressed as the percentage of recovery. For many applications, recovery values between 80% and 120% are considered acceptable. uzh.ch

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is a measure of random error and is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day Precision (Repeatability): The precision of the assay under the same operating conditions over a short interval of time.

Inter-day Precision (Intermediate Precision): The precision of the assay over several days, often including different analysts or equipment.

Selectivity/Specificity: Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like GC-MS, selectivity is demonstrated by the separation of the analyte peak from other components in the sample. Specificity is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and its derivatives. mdpi.com Mass spectrometry provides high specificity through the monitoring of unique precursor and product ions. researchgate.net

Table 2: Example Accuracy and Precision Data for Plant-Derived Analytes

Parameter Acceptance Criteria Example Finding Reference
Accuracy (% Recovery) Typically 80-120% 98.3 - 101.6% uzh.ch
Intra-day Precision (% RSD) Typically < 15% ≤ 2.56% uzh.ch
Inter-day Precision (% RSD) Typically < 15% 1.22 - 14.00% waters.com

Matrix Effects and Interference Evaluation

The sample matrix consists of all components in the sample other than the analyte of interest. researchgate.net In complex biological or food samples, co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. bataviabiosciences.comresearchgate.net This phenomenon, known as the matrix effect, can adversely affect the accuracy, precision, and sensitivity of the method. bataviabiosciences.com

Evaluation of matrix effects is a critical step in method validation for GC-MS or LC-MS analyses. It is typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent standard at the same concentration. nih.gov

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. Significant matrix effects (typically defined as those outside 80-120%) necessitate corrective actions. researchgate.net Strategies to mitigate matrix effects include:

Improved Sample Cleanup: Employing techniques like solid-phase extraction (SPE) to remove interfering components before analysis. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for the effect.

Use of an Internal Standard: An internal standard, particularly a stable isotope-labeled version of the analyte, can co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

Robustness and Method Transferability

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. acs.org It provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the analytical procedure. acs.org For a GC-MS method, several parameters might be intentionally varied to test the method's robustness.

Method Transferability: This refers to the ability of a method to be successfully performed in a different laboratory. A robust method is more likely to be transferable. While not always required in a pure research context, demonstrating robustness is a key indicator that the method is reliable and can be reproduced by other researchers.

The following table shows an example of parameters that would be evaluated in a robustness study for a GC-MS method.

Table 3: Example of Robustness Testing Parameters for a GC-MS Method

Parameter Variation
GC Inlet Temperature ± 5 °C
Oven Temperature Program ± 2 °C for an isotherm
Carrier Gas Flow Rate ± 5%
Derivatization Time ± 10%
Derivatization Temperature ± 5 °C
Sample Injection Volume ± 10%

If the results of the analysis (e.g., peak area, retention time, and calculated concentration) remain within acceptable limits of precision and accuracy despite these variations, the method is considered robust. acs.org

Emerging Research Areas and Future Perspectives for 5 Methylthiopentanaldoxime

Exploration of Undiscovered Biosynthetic Roles

5-Methylthiopentanaldoxime is a recognized intermediate in the biosynthesis of aliphatic glucosinolates, a class of plant secondary metabolites crucial for defense. nih.govtandfonline.com In the model plant Arabidopsis thaliana, this aldoxime is produced from the chain-elongated methionine derivative, dihomomethionine (B12077338), through a reaction catalyzed by the cytochrome P450 enzyme CYP79F1. tandfonline.comnih.govnih.gov Specifically, recombinant CYP79F1 has been shown to convert both dihomomethionine and trihomomethionine (B1262797) into this compound and 6-methylthiohexanaldoxime, respectively. tandfonline.comnih.gov This aldoxime then serves as the precursor to major glucosinolates like 4-methylthiobutylglucosinolate (B1231797) and 4-methylsulfinylbutylglucosinolate. tandfonline.comoxfordreference.com

Emerging research, however, suggests that the role of this compound may extend beyond that of a simple metabolic intermediate. Studies on Arabidopsis mutants with defects in glucosinolate biosynthesis have provided intriguing insights. For instance, mutants lacking the cytochrome P450 monooxygenase CYP83A1, which acts on aliphatic oximes downstream of this compound, exhibit an accumulation of this compound. acs.org This accumulation is correlated with altered plant phenotypes, including enhanced resistance to certain pathogens like powdery mildew. acs.org Such findings strongly suggest that this compound, or a derivative, may possess its own biological activity or influence other metabolic pathways, such as the synthesis of the phytoalexin camalexin. acs.org

Future research is poised to delve deeper into these potential undiscovered roles. A key area of exploration is whether the accumulation of this compound acts as a regulatory signal, influencing plant growth, development, or stress responses. nih.gov Oximes are situated at critical metabolic junctures, and their levels can impact the flow of resources between primary and specialized metabolism. nih.gov Investigating the broader metabolic consequences of altered this compound levels could uncover novel signaling pathways or defense mechanisms, reframing it from a passive intermediate to an active participant in plant physiology.

Novel Chemical Transformations and Catalyst Development

The known transformations of this compound are primarily enzymatic, occurring within the glucosinolate biosynthetic pathway. nih.gov The conversion of dihomomethionine to this compound is a highly specific N-hydroxylation reaction catalyzed by CYP79F1, a cytochrome P450 enzyme. tandfonline.comnih.gov Subsequently, it is metabolized by another P450 enzyme, CYP83A1. acs.org These enzymes act as highly efficient and specific biocatalysts. mt.cominnovationnewsnetwork.com The field of biocatalysis seeks to harness such enzymes for industrial chemical processes due to their high specificity, rapid kinetics, and operation under mild conditions. mt.cominnovationnewsnetwork.com Future research could focus on the heterologous expression and engineering of enzymes like CYP79F1 to develop novel biocatalytic systems. nih.govnjau.edu.cn

Beyond biocatalysis, the development of synthetic catalysts for transformations of aliphatic aldoximes is an active area of chemical research. acs.orgacs.org General methods for the conversion of aldoximes to other functional groups, such as nitriles, are well-established using various reagents and catalysts. tandfonline.comacs.org For instance, the dehydration of aldoximes to nitriles can be achieved with copper(II) catalysts or selenium-based pre-catalysts. nih.govacs.org Other transformations include the ruthenium-catalyzed rearrangement of aldoximes to primary amides. acs.org

While these synthetic methods are generally applicable to the aldoxime functional group, specific research into novel transformations of this compound itself is a nascent field. wikipedia.orgosti.gov Its unique sulfur-containing side chain presents opportunities for developing selective chemical transformations that are not possible with simpler aliphatic or aromatic aldoximes. Future catalyst development could target this specific structure to create new value-added chemicals. The goal would be to design catalysts that can achieve high selectivity and yield for reactions like hydrogenation to primary amines, oxidation, or rearrangement, leveraging the distinct electronic and steric properties of this compound. acs.orgresearchgate.net

Advanced Computational Modeling for Predictive Chemistry

While specific computational studies on this compound are not yet prevalent, the application of advanced computational modeling represents a significant future direction for understanding its chemical behavior and biological function. acs.orgyoutube.com Predictive chemistry, which utilizes machine learning and computational models, can accelerate the discovery and development of new reactions and catalysts. acs.org

One promising application is the use of molecular docking simulations to model the interaction between this compound and the active sites of its metabolizing enzymes, such as CYP79F1 and CYP83A1. acs.org Such models could elucidate the structural basis for substrate specificity and catalytic mechanism, guiding future efforts in enzyme engineering or the design of biomimetic catalysts. acs.orgnih.gov

Furthermore, computational tools are already being employed in metabolomics studies that identify this compound as a relevant biomarker. acs.orgnih.gov Pathway analysis platforms like MetaboAnalyst help to contextualize changes in its concentration within broader metabolic networks, linking it to pathways such as glucosinolate biosynthesis. acs.org As more extensive metabolomic datasets become available, these computational approaches will be crucial for building predictive models of how cellular networks respond to genetic or environmental perturbations that affect this compound levels. nih.govmt.com These in-silico models can generate new hypotheses about the compound's function, which can then be tested experimentally. youtube.commt.com

Development of Innovative Analytical Platforms

The detection and quantification of this compound currently rely on advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatographic separation. frontiersin.orgresearchgate.net Metabolomics studies have successfully identified and measured this compound in complex biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). frontiersin.orgfrontiersin.org These platforms offer high sensitivity and selectivity, which are essential for analyzing low-abundance intermediates in metabolic pathways. acs.org

Future research will likely focus on developing even more innovative and efficient analytical platforms. There is a growing need for methods that can provide higher throughput, allowing for the rapid screening of large numbers of samples in plant breeding programs or for monitoring metabolic dynamics in real-time. The development of targeted analytical methods with improved limits of detection could help uncover the presence and function of this compound in tissues or organisms where it has not yet been detected. sdsc.edu

A forward-looking perspective includes the potential creation of novel biosensors for in-situ detection. Such platforms could be based on the specific binding properties of enzymes like CYP79F1 or antibodies raised against the molecule. These biosensors would enable the real-time monitoring of this compound concentrations within living plant tissues, offering unprecedented insights into its biosynthesis, transport, and degradation under various conditions. The advancement of analytical chemistry is expected to greatly facilitate the discovery and functional characterization of this and other oximes in nature. sdsc.edu

Data from Research Findings

Table 1: Identification of this compound in a Metabolomics Study of Mouse Liver.

This table shows the identification of this compound as a down-regulated metabolite in the livers of mice treated with Polygonum multiflorum (PMT), as identified through UPLC-MS analysis.

MetaboliteIdentifierRegulationAssociated Pathway
This compoundMETPA1772DownGlucosinolate biosynthesis
Data sourced from a study on the hepatotoxicity of Polygonum multiflorum. acs.org

Table 2: Identification of this compound in a Metabolomics Analysis.

This table details the detection of this compound in a metabolomics study investigating the effects of Magnesium Isoglycyrrhizinate, highlighting its change in regulation.

No.Namet_R (min)m/zFormulaIon ModeVIPp-valueRegulation (Model vs. MII)Regulation (Control vs. Model)
18This compound4.12148.0791C6H13NOSPositive2.20.000336downup
Data sourced from a study on the hepatoprotective effects of Magnesium Isoglycyrrhizinate. lucp.net

Q & A

Q. Basic

  • GC-MS : Essential for structural confirmation. Optimize ionization parameters (e.g., electron impact mode at 70 eV) and compare mass spectra with synthetic standards. Use a DB-5MS column for separation, with helium as the carrier gas .
  • TLC : Monitor reaction progress using silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 3:7). Visualize under UV or via staining (e.g., ninhydrin for oximes) .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm molecular structure, with attention to aldehyde proton (~9.5 ppm) and oxime hydroxyl (~10 ppm) signals .

How can researchers design experiments to investigate the ecological impact of this compound leakage during lab-scale synthesis?

Q. Advanced

  • Aquatic Toxicity Assays : Follow OECD guidelines using Daphnia magna or algae to assess acute toxicity (EC₅₀). Compare results with structurally similar aldoximes .
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to evaluate microbial degradation rates in simulated freshwater .
  • Soil Mobility : Conduct column leaching experiments with varying soil pH and organic matter content to model environmental persistence .
  • Data Cross-Referencing : Align findings with regulatory databases (e.g., EPA’s ECOTOX) to identify discrepancies or confirm hazard classifications .

What strategies optimize literature searches for this compound-related studies while avoiding unreliable sources?

Q. Methodological

  • Database Selection : Prioritize SciFinder (using CAS Registry Numbers) and PubMed for peer-reviewed studies. Avoid non-academic sources like .
  • Search Terms : Combine IUPAC names, CAS numbers (if available), and broader terms (e.g., “aldoxime biosynthesis”) with Boolean operators (AND/OR). Use truncation (e.g., methylthiopentanaldoxime*) to capture variants .
  • Citation Tracking : Use Google Scholar’s “Cited by” feature to identify recent papers referencing foundational studies (e.g., CYP79F1 kinetics ) .
  • Filtering : Apply limits for publication date (e.g., post-2000) and document type (e.g., “research article”) in Web of Science or Scopus .

How should researchers document experimental protocols for this compound synthesis to ensure reproducibility?

Q. Methodological

  • Detailed Procedures : Specify enzyme concentrations (e.g., 0.5 mg/mL CYP79F1), buffer composition (e.g., 50 mM Tris-HCl, pH 7.5), and reaction times (e.g., 40 min linear phase) .
  • Characterization Data : Include GC-MS chromatograms, NMR spectra, and TLC images in supplementary materials. For journals like Beilstein J. Org. Chem., limit main text to five key compounds and provide full datasets in appendices .
  • Safety Compliance : Reference SDS guidelines for handling hazardous intermediates (e.g., Silwet L-77 surfactant in floral dip methods ).

What experimental controls are necessary when testing novel substrates for CYP79F1 in this compound biosynthesis?

Q. Advanced

  • Negative Controls : Use boiled enzyme or reaction mixtures lacking Fe²⁺ to confirm catalytic dependency .
  • Substrate Competition : Co-incubate dihomomethionine with potential alternative substrates (e.g., trihomomethionine) to assess specificity via GC-MS product ratios .
  • Inhibitor Studies : Add cytochrome P450 inhibitors (e.g., ketoconazole) to validate enzyme-mediated mechanisms .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} for novel substrates and compare with established values to infer binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.